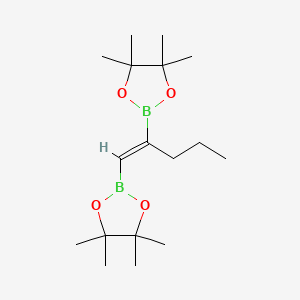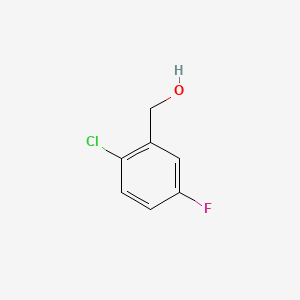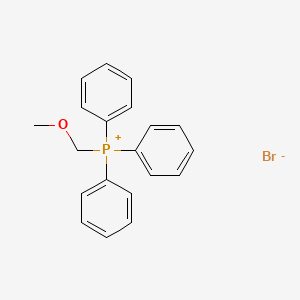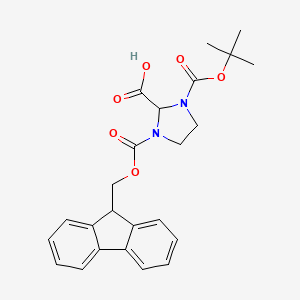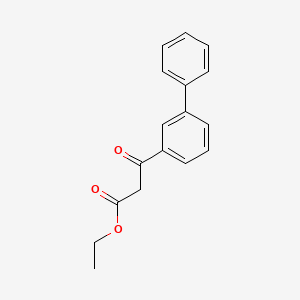
2-(Trifluoromethyl)phenylacetamide
Overview
Description
2-(Trifluoromethyl)phenylacetamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group.
Mechanism of Action
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group has been shown to interact with various targets, leading to changes in their function .
Biochemical Pathways
It’s known that compounds with a trifluoromethyl group can affect various biochemical pathways, depending on their specific targets .
Result of Action
It’s known that compounds with a trifluoromethyl group can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)phenylacetamide . For instance, the chemical shift of trifluoromethyl tags in proteins, which can be used to elucidate distinct protein conformers or states, is sensitive to subtle changes in the local dielectric and magnetic shielding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)phenylacetamide typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the acetamide product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-(trifluoromethyl)benzyl cyanide, followed by hydrolysis to yield the desired acetamide compound. This method allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives .
Scientific Research Applications
2-(Trifluoromethyl)phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzeneacetamide
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
- N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-(Trifluoromethyl)phenylacetamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial products .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYZOKNDDRTADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188326 | |
| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34779-65-2 | |
| Record name | 2-(Trifluoromethyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34779-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034779652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CHMFL-FLT3-335 interact with its target, FLT3-ITD, and what are the downstream effects?
A: CHMFL-FLT3-335 acts as a potent and selective inhibitor of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) mutations []. It demonstrates a higher affinity for the mutated FLT3-ITD kinase compared to the wild-type FLT3, resulting in selective inhibition of the overactive FLT3-ITD signaling pathway.
- Suppression of FLT3 kinase phosphorylation: CHMFL-FLT3-335 directly binds to the kinase domain of FLT3-ITD, preventing its phosphorylation and subsequent activation [].
- Inhibition of downstream signaling pathways: Blocking FLT3-ITD phosphorylation disrupts downstream signaling cascades responsible for cell proliferation and survival, including the STAT5, ERK, and AKT pathways [].
- Induction of apoptosis: By interfering with pro-survival signals, CHMFL-FLT3-335 promotes programmed cell death (apoptosis) in FLT3-ITD-positive leukemia cells [].
- Cell cycle arrest: CHMFL-FLT3-335 treatment leads to cell cycle arrest in the G0/G1 phase, preventing further proliferation of leukemia cells [].
Q2: What in vitro and in vivo efficacy data are available for CHMFL-FLT3-335?
A: The research article [] presents promising in vitro and in vivo efficacy data for CHMFL-FLT3-335:
- Potent antiproliferative activity: CHMFL-FLT3-335 exhibited potent growth inhibition against various FLT3-ITD-positive AML cell lines, with GI50 values in the nanomolar range [].
- Selectivity over FLT3-wildtype cells: Importantly, CHMFL-FLT3-335 showed significantly less activity against FLT3-wildtype cells, highlighting its selectivity for the mutated kinase [].
- Efficacy in primary patient samples: CHMFL-FLT3-335 effectively inhibited the proliferation of primary AML cells harboring FLT3-ITD mutations, further supporting its therapeutic potential in a clinically relevant setting [].
- Tumor growth inhibition in a xenograft model: In a mouse xenograft model using the MV4-11 cell line (FLT3-ITD positive), CHMFL-FLT3-335 demonstrated significant suppression of tumor growth, supporting its in vivo efficacy [].
- Favorable pharmacokinetic profile: The study also reported favorable pharmacokinetic properties of CHMFL-FLT3-335, including a suitable half-life and exposure levels, which are crucial for achieving therapeutic efficacy in vivo [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

